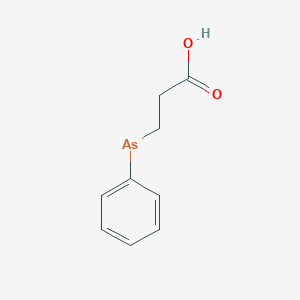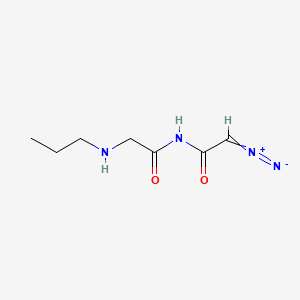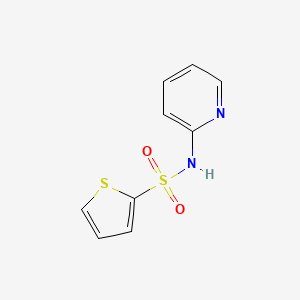![molecular formula C16H18O2S B14650492 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene CAS No. 52823-84-4](/img/structure/B14650492.png)
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a methyl group and a sulfonyl group attached to a benzene ring, with an isopropyl group on the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene typically involves the sulfonation of 1-Methyl-4-(propan-2-yl)benzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction is carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing cellular processes.
Comparación Con Compuestos Similares
1-Methyl-4-(propan-2-yl)benzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Methyl-4-(1-methyl-2-propenyl)benzene: Contains a different substituent on the benzene ring, leading to variations in reactivity and applications.
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene: Similar sulfonyl group but with a different aromatic substituent, affecting its chemical behavior and uses.
Uniqueness: 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene is unique due to the presence of both a sulfonyl group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propiedades
Número CAS |
52823-84-4 |
|---|---|
Fórmula molecular |
C16H18O2S |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-methyl-4-(4-propan-2-ylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-12(2)14-6-10-16(11-7-14)19(17,18)15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
Clave InChI |
SQCZNJYMUGIDKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)









